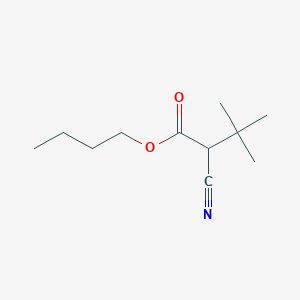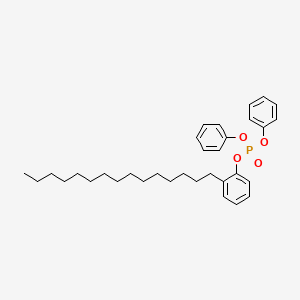
2-Pentadecylphenyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecylphenyl diphenyl phosphate is an organic compound with the molecular formula C33H45O4P It is a phosphoric acid ester, specifically a diphenyl phosphate derivative, where one of the phenyl groups is substituted with a pentadecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentadecylphenyl diphenyl phosphate typically involves the esterification of phosphoric acid with 2-pentadecylphenol and diphenyl phosphate. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentadecylphenyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can lead to the formation of phosphines and alcohols.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Phosphates and phenols.
Reduction: Phosphines and alcohols.
Substitution: Various substituted phenyl phosphates.
Wissenschaftliche Forschungsanwendungen
2-Pentadecylphenyl diphenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-pentadecylphenyl diphenyl phosphate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Triphenyl phosphate: Another diphenyl phosphate derivative with three phenyl groups.
2-Ethylhexyl diphenyl phosphate: A similar compound with an ethylhexyl group instead of a pentadecyl group.
Butylated triphenyl phosphate: Contains butyl groups in addition to phenyl groups.
Uniqueness: 2-Pentadecylphenyl diphenyl phosphate is unique due to the presence of the long pentadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. This makes it particularly suitable for applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
182939-61-3 |
|---|---|
Molekularformel |
C33H45O4P |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
(2-pentadecylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C33H45O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-30-24-21-22-29-33(30)37-38(34,35-31-25-17-14-18-26-31)36-32-27-19-15-20-28-32/h14-15,17-22,24-29H,2-13,16,23H2,1H3 |
InChI-Schlüssel |
VZJBUXKAKAGWTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)

![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
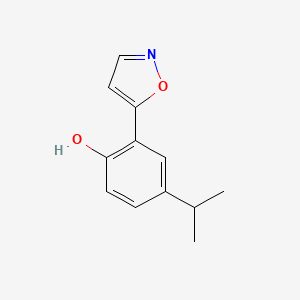
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
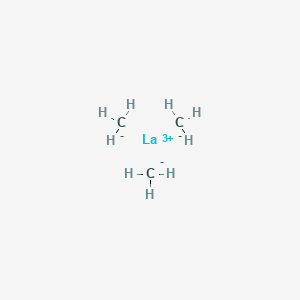
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
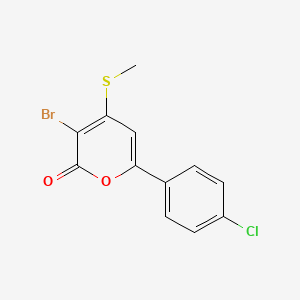
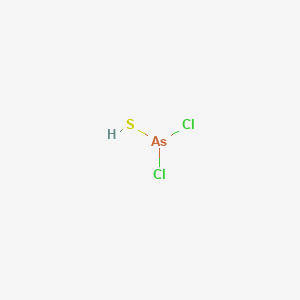
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

